N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based amine compound characterized by two pyrazole rings connected via a methylene bridge. The first pyrazole ring (position 5) is substituted with an ethyl group, while the second pyrazole (position 1) bears an isopropyl (propan-2-yl) group. This structural motif is common in medicinal chemistry, where pyrazole derivatives are valued for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-12(5-6-14-16)8-13-11-7-15-17(9-11)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
CMHPPNKJDVCKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 1-ethyl-1H-pyrazol-5-ylmethanamine , ethylhydrazine reacts with acetylacetone derivatives under acidic conditions to furnish the 1-ethylpyrazole scaffold. Subsequent formylation at the 5-position (e.g., Vilsmeier-Haack reaction) introduces an aldehyde group, which is reduced to the primary amine via NaBH or catalytic hydrogenation.
For 1-isopropyl-1H-pyrazol-4-amine , isopropylhydrazine and methyl glyoxal undergo cyclocondensation, followed by nitration at the 4-position and subsequent reduction using Pd/C or SnCl.
Key Synthetic Routes
Reductive Amination Pathway
This two-step approach leverages the reactivity of pyrazole aldehydes and amines:
Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-carbaldehyde
-
Reactants : 1-Ethyl-1H-pyrazole, DMF, POCl
-
Conditions : 0°C to room temperature, 4–6 hours
-
Yield : 65–70%
Step 2: Reductive Coupling with 1-Isopropyl-1H-pyrazol-4-amine
-
Reactants : 1-Ethyl-1H-pyrazol-5-carbaldehyde, 1-isopropyl-1H-pyrazol-4-amine, NaBHCN
-
Solvent : Methanol or dichloromethane
-
Conditions : Room temperature, 12–24 hours
-
Yield : 55–60%
Characterization Data
Nucleophilic Substitution Pathway
This route employs a halogenated pyrazole intermediate for coupling:
Step 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methyl Mesylate
-
Reactants : (1-Ethyl-1H-pyrazol-5-yl)methanol, methanesulfonyl chloride, EtN
-
Solvent : Dichloromethane
-
Conditions : 0°C to room temperature, 2 hours
Step 2: Displacement with 1-Isopropyl-1H-pyrazol-4-amine
Optimization Challenges
-
Steric Hindrance : Bulkier isopropyl and ethyl groups reduce reaction rates, necessitating elevated temperatures.
-
Purification : Column chromatography (SiO, CHCl/MeOH 9:1) isolates the product from unreacted amine.
Comparative Analysis of Methodologies
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Reaction Time | 12–24 hours | 8–12 hours |
| Yield | 55–60% | 50–55% |
| Byproducts | Imine intermediates | Mesylate hydrolysis |
| Purification Complexity | Moderate (chromatography) | High (multiple impurities) |
Reductive amination offers superior atom economy but requires stringent control over reducing agents. Nucleophilic substitution, while straightforward, faces challenges in eliminating residual solvents like DMF.
Industrial-Scale Considerations
Solvent Selection
-
Polar Aprotic Solvents : DMF and DMA enhance reaction rates but complicate waste management.
-
Green Alternatives : Cyclopentyl methyl ether (CPME) shows promise for large-scale reductive aminations.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features two pyrazole rings, contributing to its distinct chemical properties. The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through several methods, including:
- Reaction of 1-Ethyl-1H-pyrazole with Propan-2-ylamine : This method involves the condensation of 1-ethyl-1H-pyrazole with propan-2-ylamine in the presence of a suitable catalyst.
Table 1: Summary of Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method 1 | 1-Ethyl-1H-pyrazole, Propan-2-ylamine | Base-catalyzed reaction | High |
| Method 2 | 1-Ethyl-1H-pyrazole, Isocyanate derivatives | Solvent-free conditions | Moderate |
Biological Activities
This compound has been investigated for various biological activities, including:
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to N-[ (1 - ethyl - 1 H - pyrazol - 5 - yl) methyl] - 1 - (propan - 2 - yl) - 1 H - pyrazol - 4 - amine have shown cytotoxic effects against different cancer cell lines.
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. The dual pyrazole structure may enhance the interaction with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound's structural features may contribute to its efficacy against bacterial and fungal strains.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, N-[ (1 - ethyl - 1 H - pyrazol - 5 - yl) methyl] - 1 - (propan - 2 - yl) - 1 H - pyrazol - 4 - amine demonstrated significant inhibition of proliferation in colorectal cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar compounds showed that N-[ (1 - ethyl - 1 H - pyrazol - 5 - yl) methyl] - 1 - (propan - 2 - yl) - 1 H - pyrazol - 4 - amine effectively reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on molecular features and substituent effects:
Key Observations:
Structural Diversity : The target compound’s bipyrazole framework distinguishes it from derivatives with tetrazole () or thiazole () rings. These heterocycles influence electronic properties and binding modes.
Substituent Effects : Alkyl groups (ethyl, isopropyl) in the target compound likely enhance lipophilicity compared to polar groups like carbonyls () or halogens ().
Synthetic Complexity : Compounds with aromatic or branched substituents (e.g., ) may require more intricate synthesis than the target compound’s straightforward alkylation steps.
Research Implications
For instance:
- Kinase Inhibition : Pyrazole amines often target ATP-binding sites in kinases .
- Antimicrobial Activity : Thiazole-containing derivatives () exhibit efficacy against bacterial strains.
Further studies should explore the target compound’s solubility, stability, and binding affinity relative to its analogs. Computational modeling (e.g., using SHELX programs for crystallography ) could elucidate its 3D conformation and interaction mechanisms.
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a complex organic compound notable for its dual pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Structural Features
The compound features:
- Molecular Formula : C12H19N5
- Molecular Weight : 233.31 g/mol
- IUPAC Name : N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine
The unique structure of this compound, characterized by its pyrazole rings, suggests various biological activities that can be explored.
Biological Activity Overview
Research indicates that compounds with similar structural features to N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines exhibit significant biological activities. These include:
Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to N-(1H-pyrazol)quinazolin derivatives have demonstrated selective cytotoxic effects against pancreatic ductal adenocarcinoma cell lines (PANC-1) .
Anti-inflammatory Properties : The compound's mechanism of action may involve the inhibition of cyclooxygenase enzymes (COX), leading to reduced inflammation .
Antimicrobial Activity : Studies suggest that pyrazole derivatives possess antibacterial and antifungal properties, potentially making them candidates for treating infections .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various kinases, including casein kinase 1 (CK1), which is involved in multiple signaling pathways relevant to cancer and neurodegenerative diseases .
- Receptor Interaction : Its structure allows for potential binding to receptors involved in inflammatory responses, contributing to its anti-inflammatory effects .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-amino-N-methylpyrazole | Methyl substitution on pyrazole ring | Known for anti-inflammatory properties |
| 3,5-dimethylpyrazole | Dimethyl substitutions | Exhibits potent anticancer activity |
| 4-(trifluoromethyl)pyrazole | Trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |
| 3-(4-chlorophenyl)-5-methylpyrazole | Chlorophenyl substitution | Targeted for selective p38 MAPK inhibition |
This table illustrates how variations in the structure of pyrazole derivatives can influence their biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazole derivatives:
- Inhibition Studies : Research on N-(1H-pyrazol)quinazolin derivatives showed selective inhibition against CK1δ/ε, indicating a pathway for developing targeted cancer therapies .
- Cytotoxicity Testing : Compounds similar to N-[ (1 - ethyl - 1 H - pyrazol - 5 - yl) methyl] - 1 - (propan - 2 - yl) - 1 H - pyrazol - 5 - amine have been tested against various cancer cell lines, demonstrating promising IC50 values that suggest potential for further development .
- Synthesis and Evaluation : The synthesis of this compound typically involves the reaction of 1-Ethyl-1H-pyrazole with isopropyl amine under reflux conditions, highlighting its accessibility for research and development purposes .
Q & A
Q. Synthesis Methods :
- Stepwise alkylation : React 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under reductive amination conditions (e.g., NaBH₃CN in methanol) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours (traditional reflux) to 30–60 minutes, improving yield (75–85%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .
Advanced Question: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Answer:
Byproduct formation often arises from incomplete alkylation or oxidation. Key optimizations include:
- Solvent selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
- Temperature control : Maintain 0–5°C during aldehyde activation to prevent premature decomposition .
- Catalyst use : Add molecular sieves (3Å) to absorb water, improving reductive amination efficiency .
- Real-time monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl singlet at δ 1.2–1.4 ppm, isopropyl doublet at δ 1.0–1.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 264.18) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonding between pyrazole N-atoms .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often stem from assay conditions or impurity profiles:
- Bioassay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate .
- Purity validation : Quantify impurities via HPLC (>98% purity threshold) and correlate with activity .
- Solubility adjustments : Test in DMSO/PBS mixtures to avoid false negatives in cell-based assays .
- Mechanistic follow-up : Employ RNA sequencing to identify differentially expressed genes, distinguishing target-specific effects from artifacts .
Basic Question: What are the primary biological targets and activities reported for this compound?
Answer:
- Antimicrobial activity : Inhibits E. coli (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) via membrane disruption, validated by SYTOX Green uptake assays .
- Enzyme inhibition : Targets COX-2 (IC₅₀ = 1.2 µM) and EGFR kinase (IC₅₀ = 3.8 µM) in enzyme-linked immunosorbent assays .
- Apoptosis induction : Activates caspase-3/7 in MCF-7 cells (2.5-fold increase at 10 µM) .
Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Answer:
SAR studies highlight critical substituents:
- Ethyl group : Removal reduces lipophilicity, decreasing membrane permeability (logP drops from 2.8 to 1.5) .
- Fluoro substitution : Adding fluorine at the 5-position of the pyrazole improves COX-2 selectivity (IC₅₀ = 0.8 µM vs. 1.2 µM for parent compound) .
- Methylene bridge replacement : Substituting with a carbonyl group abolishes activity, emphasizing the importance of linker flexibility .
Q. Design Strategy :
- Use molecular docking (AutoDock Vina) to predict binding poses with EGFR kinase (PDB: 1M17) .
- Prioritize derivatives with ClogP 2.5–3.5 and topological polar surface area (TPSA) <90 Ų for optimal bioavailability .
Advanced Question: What experimental approaches elucidate the compound’s mechanism of action in cancer cells?
Answer:
- Transcriptomics : RNA-seq of treated vs. untreated HeLa cells identifies downregulation of PI3K/AKT pathways .
- Protein interaction profiling : Use pull-down assays with biotinylated probes to isolate binding partners (e.g., HSP90) .
- Metabolic tracing : ¹³C-glucose labeling reveals inhibition of glycolysis, correlating with lactate dehydrogenase (LDH) suppression .
Basic Question: How does this compound compare to structurally similar pyrazole derivatives?
Answer:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-[(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-isopropyl-pyrazol-4-amine | Fluorine at pyrazole 5-position | Enhanced COX-2 inhibition (IC₅₀ = 0.8 µM) |
| N-[(1,4-dimethyl-pyrazol-5-yl)methyl]-1-isopropyl-pyrazol-4-amine | Dual methyl groups | Lower cytotoxicity (IC₅₀ = 45 µM in MCF-7) |
| N-[(3-methoxyphenyl)methyl]-1-isopropyl-pyrazol-4-amine | Methoxyphenyl substituent | Improved solubility (logS = -3.2 vs. -4.1 for parent) |
Advanced Question: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Cytochrome P450 profiling : Identify major metabolites (e.g., N-deethylation) using human liver microsomes .
- Prodrug design : Mask amine groups with acetyl or PEGylated moieties to prolong half-life (t₁/₂ increases from 2.1 to 6.8 hours in rats) .
- Co-administration : Use CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
